6-(3-methyl-1H-pyrazol-1-yl)pyrimidine-4(3H)-thione
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Overview
Description
6-(3-Methyl-pyrazol-1-yl)-pyrimidine-4-thiol is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methyl-pyrazol-1-yl)-pyrimidine-4-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with 4-chloropyrimidine-2-thiol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 6-(3-Methyl-pyrazol-1-yl)-pyrimidine-4-thiol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(3-Methyl-pyrazol-1-yl)-pyrimidine-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-Methyl-pyrazol-1-yl)-pyrimidine-4-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3-Methyl-pyrazol-1-yl)-pyrimidine-4-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 6-(Pyrazol-1-yl)-pyrimidine-4-thiol
- 4-Methyl-6-(pyrazol-1-yl)-pyrimidine-2-thiol
- 6-(3-Methyl-pyrazol-1-yl)-pyridine-4-thiol
Uniqueness
6-(3-Methyl-pyrazol-1-yl)-pyrimidine-4-thiol is unique due to the presence of both a pyrazole and a pyrimidine ring, which can confer distinct chemical and biological properties. Its specific substitution pattern also allows for unique interactions with biological targets and distinct reactivity in chemical synthesis .
Properties
Molecular Formula |
C8H8N4S |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
6-(3-methylpyrazol-1-yl)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C8H8N4S/c1-6-2-3-12(11-6)7-4-8(13)10-5-9-7/h2-5H,1H3,(H,9,10,13) |
InChI Key |
FLDBOQPADHONHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=S)N=CN2 |
Origin of Product |
United States |
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